

Application Notes and Protocols for Calcineurin Activity Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining calcine-urin (also known as PP2B) phosphatase activity using a colorimetric assay kit. The method is suitable for measuring calcineurin activity in tissue and cellular extracts, as well as for screening potential inhibitors.

Principle of the Assay

Calcineurin is a Ca2+/calmodulin-dependent serine/threonine protein phosphatase.[1] This assay quantitatively measures the phosphatase activity of calcineurin by detecting the release of inorganic phosphate from a specific phosphopeptide substrate. The most commonly used substrate is the RII phosphopeptide, which is highly selective for calcineurin.[2][3][4][5][6] The liberated phosphate is then detected using a malachite green-based reagent, which forms a colored complex with inorganic phosphate, and the absorbance is measured at approximately 620 nm.[2][7][8] The amount of phosphate released is directly proportional to the calcineurin activity.

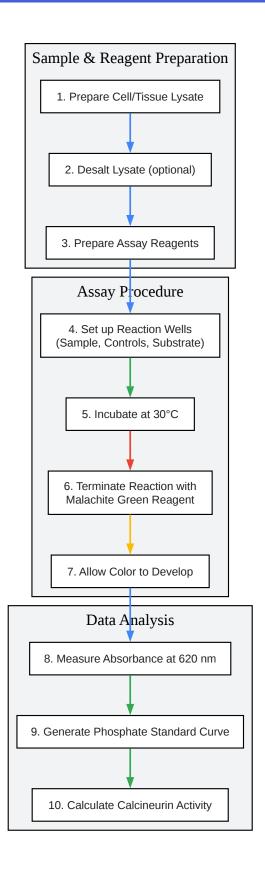
Signaling Pathway and Assay Workflow

The following diagrams illustrate the calcineurin signaling pathway and the general workflow of the activity assay.









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